3-Formyl-2-nitrobenzoic acid
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Overview
Description
3-Formyl-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H5NO5 . It is also known as Methyl 3-formyl-2-nitrobenzoate . This compound is used as a phase transfer catalyst to synthesize chlorinated hydrocarbons from inorganic chloride .
Synthesis Analysis
The synthesis of 3-Formyl-2-nitrobenzoic acid involves several steps . Firstly, a substitution reaction is carried out on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate. Then, the 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .Molecular Structure Analysis
The molecular structure of 3-Formyl-2-nitrobenzoic acid can be represented by the InChI code: 1S/C8H5NO5/c10-4-5-2-1-3-6 (8 (11)12)7 (5)9 (13)14/h1-4H, (H,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Formyl-2-nitrobenzoic acid include substitution reactions, hydrolysis reactions, and potentially oxidation reactions .Physical And Chemical Properties Analysis
3-Formyl-2-nitrobenzoic acid is a solid at room temperature . The molecular weight of this compound is 195.13 Da .Scientific Research Applications
Suzuki–Miyaura Coupling
3-Formyl-2-nitrobenzoic acid is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of 3-Formyl-2-Nitrobenzoic Acid Methyl Ester
3-Formyl-2-nitrobenzoic acid is an important intermediate for synthesizing the drug Nilaparib . Nilaparib is an oral PARP inhibitor, mainly aimed at BRCA1/2 gene mutation cancer, developed for ovarian cancer and breast cancer .
Synthesis of 2-Fluoro-3-Nitrobenzoic Acid Intermediate
3-Formyl-2-nitrobenzoic acid can be used in the synthesis of a 2-fluoro-3-nitrobenzoic acid intermediate . This intermediate can be rapidly and conveniently prepared from cheap and easily available raw materials .
Life Science Research
3-Formyl-2-nitrobenzoic acid is used in life science research, including fields such as cell biology, genomics, and proteomics .
Safety and Hazards
Future Directions
While specific future directions for 3-Formyl-2-nitrobenzoic acid are not mentioned in the literature, nitro compounds in general have been studied for various applications, including the preparation of other compounds .
Relevant Papers The synthesis method of 3-formyl-2-nitrobenzoic acid methyl ester is described in a patent . Other papers discuss the synthesis of related compounds .
properties
IUPAC Name |
3-formyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKEQQMDSUJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-2-nitrobenzoic acid |
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